![molecular formula C15H16N4O2S B6522951 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 6315-62-4](/img/structure/B6522951.png)
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
Vue d'ensemble
Description
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione, otherwise known as 8-benzylthioinosine (8-BTI), is a purine nucleoside analog that has been extensively studied for its potential therapeutic applications. 8-BTI has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are all areas of active study.
Applications De Recherche Scientifique
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been used in a variety of scientific research applications. It has been used in the study of the mechanism of action of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has also been used in the study of the structure of the adenosine receptor, which is involved in the regulation of many physiological processes. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been used in the study of the role of adenosine in the regulation of cardiac and neuronal excitability. Finally, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been used in the study of the role of adenosine in the regulation of immune responses.
Mécanisme D'action
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is an analog of adenosine, and its mechanism of action is similar to that of adenosine. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a competitive inhibitor of adenosine deaminase, and it is also an agonist of the adenosine receptor. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione binds to the adenosine receptor and activates it, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In vitro, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been shown to inhibit the enzyme adenosine deaminase, resulting in an increase in the levels of adenosine in the cell. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has also been shown to activate the adenosine receptor, resulting in the activation of downstream signaling pathways. In vivo, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several advantages and limitations for laboratory experiments. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is relatively easy to synthesize, and it is relatively stable in solution. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is also relatively non-toxic, making it suitable for use in in vivo experiments. However, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is rapidly metabolized in vivo, making it difficult to study its effects over long periods of time.
Orientations Futures
There are several potential future directions for 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione research. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could be used to study the role of adenosine in the regulation of immune responses. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could also be used to study the role of adenosine in the regulation of cardiac and neuronal excitability. 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could also be used to study the role of adenosine in the development of cancer. Finally, 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione could be used to study the role of adenosine in the regulation of other physiological processes, such as inflammation and metabolism.
Méthodes De Synthèse
The synthesis of 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione was first reported in 1994 by a team of researchers at the University of Wisconsin-Madison. The synthesis begins with the reaction of 8-chloro-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione with thiophenol in the presence of sodium methoxide to yield 8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione. This reaction is followed by the oxidation of the intermediate product with aqueous sodium hypochlorite to yield 8-benzylthioinosine.
Propriétés
IUPAC Name |
8-benzylsulfanyl-1,3,9-trimethylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-17-12-11(13(20)19(3)15(21)18(12)2)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVLROFFVLIMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281253 | |
Record name | MLS002638759 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylthio)-1,3,9-trimethyl-1H-purine-2,6(3H,9H)-dione | |
CAS RN |
6315-62-4 | |
Record name | MLS002638759 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638759 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.